molecular formula C14H17BrClNO B1380894 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1864063-51-3

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1380894
CAS No.: 1864063-51-3
M. Wt: 330.65 g/mol
InChI Key: FAHZGALIPGAVQP-UHFFFAOYSA-N
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Description

Bicyclic Tropane Core Architecture: 8-Azabicyclo[3.2.1]octane Skeleton Analysis

The 8-azabicyclo[3.2.1]octane skeleton forms the foundational framework of the compound, characterized by a rigid bicyclic system comprising a pyrrolidine ring fused to a piperidine ring via a shared nitrogen atom (N8) and two bridging carbon atoms (C1 and C5). This structure imposes significant stereochemical constraints, with the nitrogen atom adopting a bridgehead position that limits conformational flexibility. Key features include:

  • Bond Geometry : The bicyclic system exhibits bond angles and lengths consistent with strained cycloalkanes. For example, the C2–N8–C7 angle is compressed to approximately 94° due to the fused ring system, while the C3–C4–C5 angle adopts a tetrahedral geometry.
  • Hybridization State : The bridgehead nitrogen (N8) exists in an sp³-hybridized state, enabling protonation during hydrochloride salt formation.
  • Ring Conformations : The piperidine ring adopts a chair-like conformation, while the pyrrolidine ring exhibits envelope-like puckering to minimize steric strain.

Table 1 : Key structural parameters of the 8-azabicyclo[3.2.1]octane core

Parameter Value/Description
Bond length (N8–C1) 1.47 Å
Bond angle (C2–N8–C7) 94°
Hybridization (N8) sp³
Ring puckering Piperidine: chair; Pyrrolidine: envelope

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl-(4-bromophenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO.ClH/c15-11-3-1-9(2-4-11)14(17)10-7-12-5-6-13(8-10)16-12;/h1-4,10,12-13,16H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHZGALIPGAVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

The compound features a bicyclic structure with a bromobenzoyl group, which contributes to its biological activity. The presence of the azabicyclo structure is crucial for its interaction with biological targets.

Medicinal Chemistry

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride has been investigated for its potential as a therapeutic agent in various diseases. Its structural similarity to known bioactive compounds allows researchers to explore its pharmacological properties.

Case Study: Antinociceptive Activity

Research has demonstrated that derivatives of azabicyclo compounds exhibit antinociceptive effects. A study conducted by Smith et al. (2023) showed that modifications to the bicyclic structure can enhance pain relief properties, making it a candidate for developing new analgesics.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a subject of interest in neuropharmacology. Its potential effects on acetylcholine receptors have been explored in various studies.

Case Study: Acetylcholine Receptor Modulation

In a study by Johnson et al. (2024), the effects of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride on acetylcholine receptor modulation were assessed, indicating that it may enhance cognitive function in animal models.

Drug Development

The unique structure of this compound allows for the synthesis of analogs with improved efficacy and safety profiles. Researchers are actively exploring its derivatives for potential use in drug formulations.

Data Table: Analog Compounds and Their Activities

Compound NameActivityReference
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octaneAntinociceptiveSmith et al., 2023
4-(Bromobenzoyl)-8-azabicyclo[3.2.1]octaneCognitive enhancerJohnson et al., 2024
N-Methyl-3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octaneAntidepressantLee et al., 2025

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic structure provides rigidity, enhancing its binding affinity to the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The 8-azabicyclo[3.2.1]octane core is a versatile scaffold modified at the 3-position with various groups (Table 1). Key analogs include:

Table 1: Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituent at 3-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane HCl 4-Bromobenzoyl C₁₅H₁₇BrClNO₂* ~386.67† Hypothesized CNS activity -
RTI-336 4-Chlorophenyl + isoxazolyl C₂₄H₂₆Cl₂N₂O 429.38 μ-opioid receptor antagonist
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl 2-Pyridinylsulfanyl C₁₂H₁₇ClN₂S 256.79 Sulfur-containing analog
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane diHCl Pyridin-4-yloxy C₁₂H₁₇Cl₂N₂O 283.18 Dihydrochloride salt; heteroaromatic substitution
3-[Bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane HCl Bis(4-fluorophenyl)methoxy C₂₁H₂₂ClF₂NO 401.85 Fluorinated aryl ether; potential analgesic
3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane HCl 2,2-Difluoroethyl C₉H₁₅ClF₂N 226.67 Aliphatic fluorine substitution

*Hypothetical formula based on structural analogy; †Calculated using atomic masses.

Key Observations:
  • Halogenation : Bromine (Br) in the target compound may enhance lipophilicity and receptor binding compared to chlorine (Cl) in RTI-336 or fluorine (F) in fluorophenyl analogs .
  • Salt Forms: Dihydrochloride salts (e.g., ) may enhance solubility compared to monohydrochloride derivatives .

Pharmacological and Physicochemical Profiles

  • RTI-336 : Exhibits μ-opioid receptor antagonism (Ki < 10 nM) due to its isoxazolyl and chlorophenyl groups, which likely contribute to hydrophobic binding pockets .
  • 3-[Bis(4-fluorophenyl)methoxy] Derivatives : Fluorine atoms enhance metabolic stability and blood-brain barrier penetration, critical for CNS-targeted therapeutics .

Biological Activity

3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bromobenzoyl group, which enhances its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride is C14_{14}H16_{16}BrNO, with a molecular weight of approximately 294.19 g/mol. The compound features a bicyclic structure that contributes to its rigidity and binding affinity to biological targets.

Property Value
Molecular FormulaC14_{14}H16_{16}BrNO
Molecular Weight294.19 g/mol
CAS Number1784620-32-1
Melting PointNot specified

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The bromobenzoyl group may facilitate interactions with enzymes or receptors, potentially leading to the modulation of various biological pathways. The rigid bicyclic structure enhances the compound's binding affinity, making it a candidate for therapeutic applications.

Biological Activities

Research has indicated that 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride exhibits several important biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro, suggesting a role in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to the azabicyclo[3.2.1]octane structure:

  • A study published in PubMed highlighted the design of novel azabicyclo compounds with significant inhibitory effects on N-acylethanolamine-hydrolyzing acid amidase (NAAA), indicating potential anti-inflammatory applications .
  • Another research article discussed the discovery of high-affinity antagonists for vasopressin V(1A) receptors based on the azabicyclo[3.2.1]octane scaffold, showcasing the versatility of this structural motif in drug design .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride, it is useful to compare it with other similar compounds:

Compound Unique Features Biological Activity
8-Oxa-3-azabicyclo[3.2.1]octane hydrochlorideLacks bromobenzoyl groupLimited antimicrobial activity
3-Azabicyclo[3.2.1]octane hydrochlorideNo halogen substitutionModerate enzyme inhibition
3-(4-Chlorophenyl) derivativesDifferent halogen; varying receptor affinitiesAntagonistic activity

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride, and what critical parameters influence reaction yields?

The synthesis of bicyclic compounds like this often employs radical cyclization or nucleophilic substitution strategies. For analogous azabicyclo structures, radical cyclization using n-tributyltin hydride (TBTH) and AIBN in toluene achieves high diastereocontrol (>99%) by optimizing reaction temperature (80–100°C) and reagent stoichiometry . Key parameters include:

  • Solvent choice : Toluene enhances radical stability and selectivity.
  • Substitution patterns : Electron-withdrawing groups (e.g., bromobenzoyl) may slow cyclization but improve regioselectivity.
  • Catalyst concentration : AIBN at 10–20 mol% ensures efficient radical initiation.
    For brominated intermediates, 4-bromobenzoyl chloride is a critical precursor; its reactivity requires anhydrous conditions to avoid hydrolysis .

Q. How does the bicyclo[3.2.1]octane scaffold influence the compound’s physicochemical properties and reactivity?

The bicyclic framework imposes restricted conformational flexibility , enhancing metabolic stability and receptor binding specificity. Key effects include:

  • Lipophilicity : The bromobenzoyl group increases logP, improving membrane permeability but reducing aqueous solubility.
  • Steric hindrance : The bicyclo structure shields the amine group, reducing nucleophilic reactivity and oxidation susceptibility .
  • Thermal stability : Azabicyclo compounds typically decompose above 200°C, but brominated derivatives may exhibit lower thermal stability due to C-Br bond cleavage (~250°C) .

Q. What storage conditions and handling precautions are required for this compound given its brominated aromatic moiety?

  • Storage : Store in airtight containers at 2–8°C in a dry, inert atmosphere to prevent hydrolysis or oxidation. Avoid exposure to light, which may degrade the bromobenzoyl group .
  • Incompatibilities : Strong oxidizers (e.g., peroxides), amines, and alcohols can trigger exothermic reactions or decomposition .
  • Safety protocols : Use chemically resistant gloves (nitrile) and NIOSH-approved respirators when handling powders to avoid inhalation or dermal exposure .

Advanced Research Questions

Q. What mechanistic insights explain the diastereocontrol observed in radical cyclization approaches to similar azabicyclo compounds?

Radical cyclization achieves high diastereoselectivity via transition-state stereoelectronic effects . For example, in 1-allyl-substituted azetidinones, the exo-transition state is favored due to:

  • Orbital orientation : Radicals align with the σ* orbital of the C-Br bond, directing cyclization stereochemistry.
  • Steric guidance : Bulky substituents (e.g., bromobenzoyl) enforce a specific trajectory for radical recombination, yielding >75% diastereomeric excess in bicyclo[5.2.0] derivatives . Computational modeling (DFT) can validate these pathways by analyzing spin density distributions and bond dissociation energies.

Q. How can computational reaction path search methods optimize the synthesis of complex bicyclic structures like this compound?

The ICReDD framework () integrates quantum chemical calculations and machine learning to predict viable reaction pathways:

  • Reaction path sampling : Density functional theory (DFT) identifies low-energy intermediates and transition states for bromobenzoyl coupling steps.
  • Condition screening : Bayesian optimization narrows solvent/catalyst combinations, reducing experimental iterations by >50%.
  • Retrosynthetic analysis : Fragment-based algorithms deconstruct the bicyclo scaffold into simpler precursors (e.g., 4-bromobenzoyl chloride and azabicyclo amines) .

Q. What analytical strategies resolve conflicting spectral data between theoretical predictions and experimental observations for this molecule?

Discrepancies in NMR or mass spectra often arise from conformational dynamics or impurity interference . Mitigation strategies include:

  • Variable-temperature NMR : Identifies rotameric equilibria by observing signal coalescence at elevated temperatures (e.g., 40–60°C) .
  • High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns (e.g., Br’s 1:1 ⁷⁹Br/⁸¹Br doublet) to confirm molecular formula .
  • X-ray crystallography : Definitive structural assignment via crystal packing analysis, particularly for distinguishing endo vs. exo stereochemistry in bicyclo systems .

Q. How do structural modifications (e.g., halogen substitution) impact the compound’s pharmacological profile?

  • Bromine vs. fluorine : Bromine’s higher lipophilicity enhances blood-brain barrier penetration but may increase hepatotoxicity. Fluorine substitution improves metabolic stability but reduces electrophilic reactivity .
  • Scaffold rigidity : Adding methyl groups to the bicyclo core (e.g., 8-methyl derivatives) enhances receptor affinity but may limit solubility .
  • Dosage optimization : In vitro ADMET assays (e.g., microsomal stability, CYP inhibition) guide lead optimization to balance potency and safety .

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